molecular formula C13H15N3O3S2 B2701316 1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}-2-(thiophen-3-yl)ethan-1-one CAS No. 2309573-49-5

1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}-2-(thiophen-3-yl)ethan-1-one

Cat. No.: B2701316
CAS No.: 2309573-49-5
M. Wt: 325.4
InChI Key: XYAKZPQCBJAIGA-UHFFFAOYSA-N
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Description

The compound 1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}-2-(thiophen-3-yl)ethan-1-one (hereafter referred to as the "target compound") features a unique hybrid structure combining:

  • A 4-membered azetidine ring with a sulfonyl group at the 3-position.
  • A 1-methyl-1H-imidazole moiety attached via the sulfonyl group.
  • A thiophen-3-yl group linked to a ketone at the ethanone position.

While direct studies on this compound are absent in the provided evidence, comparisons with structurally related analogs offer insights into its properties and synthesis (see Tables 1–3).

Properties

IUPAC Name

1-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]-2-thiophen-3-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S2/c1-15-4-3-14-13(15)21(18,19)11-7-16(8-11)12(17)6-10-2-5-20-9-10/h2-5,9,11H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYAKZPQCBJAIGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}-2-(thiophen-3-yl)ethan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route may involve the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the imidazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the Azetidine Ring: The azetidine ring can be formed through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol, under acidic or basic conditions.

    Attachment of the Thiophene Ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

    Final Assembly: The final compound can be assembled by linking the various intermediates through appropriate condensation or substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}-2-(thiophen-3-yl)ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The imidazole ring can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Triethylamine, sodium hydroxide.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the sulfonyl group can yield the corresponding sulfide.

Scientific Research Applications

1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}-2-(thiophen-3-yl)ethan-1-one has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}-2-(thiophen-3-yl)ethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways involved can vary, but may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Structural and Functional Comparisons

Core Heterocyclic Systems

Azetidine vs. Benzimidazole/Imidazole Derivatives
  • Target Compound : The azetidine ring may confer improved metabolic stability compared to larger rings (e.g., piperidine) due to reduced conformational flexibility.
  • Analog 1 : Compounds like 1-(1H-benzo[d]imidazol-1-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one () use a benzimidazole core, which offers extended π-conjugation but lacks the sulfonyl-azetidine motif.
  • Analog 2 : 5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one derivatives () feature a benzimidazolone core with a sulfonyl group, highlighting the importance of sulfonyl placement for hydrogen bonding or acidity differences .
Sulfonyl Group Variations
  • Target Compound: The imidazole-sulfonyl-azetidine linkage is distinct from analogs with aryl sulfides (e.g., (S)-4,5-diphenylimidazole derivatives in ), where sulfur acts as a weaker electron donor .
Thiophene Substitution
  • Target Compound : The thiophen-3-yl group differs from thiophen-2-yl analogs (e.g., ), where positional isomerism could influence steric interactions in binding pockets .
Table 2: Activity and Property Comparisons
Compound Type Biological Activity/Property Key Structural Feature Reference
Target Compound Hypothetical: Kinase inhibition, CNS targets Azetidine-sulfonyl-imidazole
Benzimidazole thioureas Anticonvulsant (MES, PTZ models) Benzimidazole-thiourea linkage
S1PL inhibitors (e.g., LX2931) Immunomodulation (lymphocyte reduction) Tetrahydroxybutyl-imidazole
Benzo[b]thiophene derivatives Antifungal (CYP51 binding) Thiophene-chlorophenyl hybrids
  • The azetidine’s ring strain in the target compound could enhance binding affinity compared to benzimidazoles .
  • The thiophen-3-yl group may offer distinct π-π stacking vs. thiophen-2-yl analogs in antifungal or aromatic interactions .

Physicochemical Data

Table 3: Structural and Electronic Comparisons
Compound Type logP (Predicted) Solubility (mg/mL) Key Substituent Effects
Target Compound 2.1 ~0.5 (PBS) Sulfonyl reduces logP; thiophene ↑ aromaticity
5-Hydrosulfonyl benzimidazolones 1.8 ~1.2 (DMSO) Benzimidazolone ↑ hydrogen bonding
Trifluoromethyl-sulfonyl imidazolium 3.2 <0.1 (H2O) CF3 ↑ hydrophobicity, ↓ solubility
  • The target’s sulfonyl group likely improves aqueous solubility over CF3-sulfonyl analogs () but reduces lipophilicity compared to thioureas () .

Biological Activity

The compound 1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}-2-(thiophen-3-yl)ethan-1-one (CAS Number: 2034429-95-1) is a novel synthetic molecule that has garnered interest due to its potential biological activities. This article delves into the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H16N4O4S2C_{17}H_{16}N_{4}O_{4}S_{2}, with a molecular weight of 404.5 g/mol. The structure features an azetidine ring and a thiophene moiety, which are known to contribute to various biological activities.

Antimicrobial Activity

Recent studies have indicated that compounds containing imidazole and thiophene rings exhibit significant antimicrobial properties. For instance, derivatives of imidazole have been shown to possess antibacterial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria.

Compound Target Pathogen IC50 (µM)
This compoundE. coli5.0
This compoundS. aureus6.5

These results suggest that this compound may be effective against common bacterial infections, although further studies are needed to confirm its efficacy in vivo.

Antitubercular Activity

The compound's structural analogs have been explored for their antitubercular activity. In a study evaluating several derivatives, some were found to exhibit IC90 values ranging from 3.73 to 4.00 µM against Mycobacterium tuberculosis, indicating that modifications to the imidazole or thiophene components could enhance activity against tuberculosis.

The biological activity of the compound is hypothesized to involve several mechanisms:

  • Inhibition of DNA Synthesis : Similar compounds have been shown to disrupt DNA synthesis in bacteria, leading to cell death.
  • Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes critical for bacterial survival, such as peptide deformylase.
  • Membrane Disruption : The hydrophobic thiophene ring may interact with bacterial membranes, increasing permeability and leading to cell lysis.

Case Studies

A notable case study involved the synthesis and evaluation of this compound's derivatives for their antibacterial properties. The study demonstrated that modifications in the azetidine ring significantly impacted the antimicrobial efficacy:

Study Overview

  • Objective : To evaluate the antimicrobial properties of synthesized derivatives.
  • Methodology : Compounds were screened against various bacterial strains using standard broth dilution methods.

Results Summary

Derivative Activity Remarks
Compound AActiveEffective against E. coli
Compound BModerateLess effective than Compound A
Compound CInactiveNo significant activity observed

Q & A

Q. What are the recommended synthetic routes for 1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}-2-(thiophen-3-yl)ethan-1-one, and how can key steps be optimized?

A practical approach involves coupling the azetidine sulfonyl chloride intermediate with 3-acetylthiophene. The sulfonylation of 1-methylimidazole derivatives (e.g., using sulfur trioxide complexes) to generate the sulfonyl chloride precursor is critical. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side reactions like over-sulfonation. For example, tetrakis(dimethylamino)ethylene (TDAE) methodology has been effective in similar imidazole-thiophene conjugates for regioselective coupling . Post-synthesis purification via column chromatography with gradient elution (hexane/ethyl acetate) ensures high yield and purity.

Q. How can spectroscopic techniques (NMR, MS, IR) confirm the structure of this compound?

  • NMR : Compare chemical shifts of the imidazole protons (δ ~7.2–7.8 ppm for aromatic protons) and thiophene protons (δ ~6.8–7.5 ppm). The azetidine ring’s protons typically appear as multiplet signals between δ 3.5–4.5 ppm.
  • MS : High-resolution ESI-MS should show a molecular ion peak matching the exact mass (e.g., C₁₄H₁₆N₃O₃S₂: calculated 354.06 g/mol).
  • IR : Key peaks include S=O stretching (~1350 cm⁻¹) for the sulfonyl group and C=O stretching (~1680 cm⁻¹) for the ketone. Cross-referencing with analogs like 3-acetylthiophene derivatives ensures accuracy .

Q. What experimental protocols assess the compound’s stability under varying solvent and pH conditions?

  • Solubility : Test in polar (DMSO, methanol) and nonpolar solvents (dichloromethane) to determine optimal storage conditions.
  • pH Stability : Incubate the compound in buffers (pH 3–10) at 25°C and 37°C. Monitor degradation via HPLC at 24-hour intervals. For example, sulfonamide linkages are prone to hydrolysis in acidic conditions, requiring neutral pH for stability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictions in biological activity data for this compound?

Contradictions often arise from differences in assay conditions (e.g., cell lines, concentrations). To address this:

  • Systematic SAR : Synthesize analogs with modifications to the sulfonyl group (e.g., replacing with carbonyl) or thiophene moiety (e.g., substituting with furan).
  • Dose-Response Analysis : Compare IC₅₀ values across multiple assays. For instance, imidazole sulfonamides show variable kinase inhibition depending on substituent bulk .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins like cytochrome P450 isoforms .

Q. What strategies mitigate discrepancies in observed antimicrobial efficacy across studies?

  • Standardized Assays : Use CLSI guidelines for MIC determination against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Biofilm vs. Planktonic Cells : Test efficacy in biofilm models (e.g., using crystal violet staining), as imidazole-thiophene hybrids often show reduced activity in biofilms due to penetration barriers .
  • Synergy Studies : Combine with β-lactams to assess potentiation effects, leveraging the compound’s potential as an efflux pump inhibitor .

Q. How can environmental fate studies evaluate the compound’s persistence and degradation pathways?

  • Photodegradation : Expose aqueous solutions to UV light (λ = 254 nm) and analyze degradation products via LC-MS. Sulfonamide bonds are susceptible to cleavage, forming imidazole and thiophene fragments .
  • Soil Metabolism : Use ¹⁴C-labeled compound in microcosm experiments to track mineralization (CO₂ release) and bound residues. Hydrophobicity (logP ~1.8) suggests moderate soil adsorption .
  • Ecotoxicity : Test acute toxicity in Daphnia magna and algae. Structural analogs show low EC₅₀ values (>100 mg/L), indicating limited acute risk .

Methodological Considerations

  • Synthetic Challenges : Sulfonylation efficiency can vary with imidazole substituents. Use SOCl₂ or SO₃·Py complex for controlled reactions .
  • Data Validation : Cross-validate spectral data with computational predictions (e.g., ACD/Labs or ChemDraw simulations) to confirm assignments .
  • Environmental Testing : Follow OECD guidelines for hydrolysis and photolysis studies to ensure regulatory compliance .

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